Product packaging for 2-Phenylbutyric acid anhydride(Cat. No.:CAS No. 1519-21-7)

2-Phenylbutyric acid anhydride

Cat. No.: B074769
CAS No.: 1519-21-7
M. Wt: 310.4 g/mol
InChI Key: NMVCQWBTTHDUQD-UHFFFAOYSA-N
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Description

Historical Evolution of 2-Phenylbutyric Acid Anhydride (B1165640) Research

The story of 2-phenylbutyric acid anhydride is intrinsically linked to the broader history of acid anhydrides and the development of methods for determining the three-dimensional arrangement of atoms in molecules, a field known as stereochemistry.

The study of acid anhydrides dates back to the 19th century. In 1852, the French chemist Charles Frédéric Gerhardt synthesized the first organic acid anhydride, acetic anhydride, through a reaction of benzoyl chloride with potassium acetate (B1210297). This discovery was a crucial step in the development of the theory of types, which classified organic compounds based on their substitution from simple inorganic molecules like water. Gerhardt's work demonstrated that organic acids could be viewed as water in which a hydrogen atom was replaced by an acyl group, and anhydrides as water with both hydrogens replaced by acyl groups. google.com

Early research into anhydrides focused on their reactivity and utility in synthesis. They were recognized as effective acylating agents, capable of transferring an acyl group to nucleophiles like alcohols and amines to form esters and amides, respectively. acs.orgresearchgate.net This reactivity became particularly important in the burgeoning field of peptide chemistry. In the late 19th and early 20th centuries, chemists like Theodor Curtius and Hermann Leuchs explored the use of mixed and symmetrical anhydrides for the formation of peptide bonds, laying the groundwork for the synthesis of complex peptides.

A pivotal moment in the history of this compound came with the work of French chemist an Horeau in the mid-20th century. Horeau developed a clever and widely adopted method for determining the absolute configuration of chiral secondary alcohols. This method, now known as Horeau's method, utilizes the kinetic resolution of racemic this compound upon reaction with an optically active alcohol.

The principle of Horeau's method is based on the differential rates of reaction between the two enantiomers of the chiral anhydride and the chiral alcohol. When a secondary alcohol of unknown stereochemistry is reacted with an excess of racemic this compound, the two enantiomers of the anhydride will react at different rates to form diastereomeric esters. After the reaction is partially complete, the unreacted 2-phenylbutyric acid is recovered. The enantiomeric excess of the recovered acid, determined by polarimetry, is directly related to the stereochemistry of the alcohol. solubilityofthings.comgoogle.com

A key finding was that the sign of the optical rotation of the recovered 2-phenylbutyric acid could be empirically correlated with the absolute configuration of the alcohol. google.com For instance, the method was used to assign the absolute configuration of the C-1 stereocenter in the cyclopeptide alkaloid pandamine. solubilityofthings.com The reaction of an enriched enantiomer of a combretastatin (B1194345) derivative with racemic 2-phenylbutyric anhydride, which resulted in the recovery of optically active 2-phenylbutyric acid, was instrumental in assigning the absolute configuration of the natural product. google.com This non-destructive method provided a valuable tool for stereochemical determination at a time when spectroscopic methods like X-ray crystallography were not as routine. The "Horeau principle" of using a statistical mixture of diastereomers to amplify enantiomeric purity has also found broader applications in synthesis. ontosight.aiguidechem.com

Current Landscape of this compound Investigations

While its classical role in Horeau's method is well-established, this compound continues to be a subject of contemporary research, finding new applications in various areas of chemistry.

Current investigations often utilize this compound as a versatile acylating agent in organic synthesis. Its ability to introduce the 2-phenylbutyryl group under relatively mild conditions makes it a useful reagent for the preparation of a variety of organic molecules. For example, it has been employed in the synthesis of potential therapeutic agents. In the development of treatments for urea (B33335) cycle disorders, which are characterized by the accumulation of toxic ammonia, derivatives of 2-phenylbutyric acid play a crucial role. ontosight.ai Although the parent acid is often used, the anhydride represents a reactive precursor for the synthesis of various prodrugs and derivatives. ontosight.ai

Furthermore, research has explored the use of this compound in the formation of mixed anhydrides for specific synthetic transformations. For instance, its reaction with trifluoroacetic anhydride has been studied in the context of Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds with aromatic compounds. google.com These studies highlight the ongoing interest in understanding and controlling the reactivity of this and other anhydrides in complex reaction systems.

The compound is also utilized in the development of bioactive compounds, including potential anti-inflammatory agents. solubilityofthings.com The 2-phenylbutyryl moiety can be found in various molecules that are being investigated for their biological activity.

Broader Significance of this compound in Contemporary Organic and Bioorganic Chemistry Research

The significance of this compound in modern research extends beyond its direct applications. The principles underlying its use in Horeau's method have had a lasting impact on the field of stereochemistry and asymmetric synthesis. The concept of kinetic resolution, where a racemic mixture is separated by the differential reaction rates of its enantiomers with a chiral agent, remains a cornerstone of modern organic chemistry. google.com

The development of methods to determine absolute configuration is critical for the synthesis of enantiomerically pure pharmaceuticals, as the two enantiomers of a chiral drug can have vastly different biological activities. The historical importance of methods like Horeau's, which utilized reagents like this compound, paved the way for the development of more sophisticated modern techniques.

In contemporary bioorganic chemistry, the ability to selectively acylate biomolecules is of great importance. While more specialized reagents are often used today, the fundamental reactivity of anhydrides like this compound provides a basis for understanding these more complex transformations. Its derivatives and the parent acid are also investigated for their potential as chemical chaperones to correct protein misfolding in various diseases. The use of 2-phenylbutyric acid as a building block in the synthesis of new pharmaceutical agents continues to be an active area of research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O3 B074769 2-Phenylbutyric acid anhydride CAS No. 1519-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylbutanoyl 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-3-17(15-11-7-5-8-12-15)19(21)23-20(22)18(4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVCQWBTTHDUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OC(=O)C(CC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934362
Record name 2-Phenylbutanoic anhydride
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1519-21-7
Record name Benzeneacetic acid, α-ethyl-, 1,1′-anhydride
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Record name 2-Phenylbutyric anhydride
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Record name 2-Phenylbutanoic anhydride
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Synthetic Strategies for 2 Phenylbutyric Acid Anhydride

Established Synthetic Pathways for 2-Phenylbutyric Acid Anhydride (B1165640)

The formation of 2-phenylbutyric acid anhydride typically involves the removal of a water molecule from two equivalents of 2-phenylbutyric acid. This can be achieved through various dehydration methods or by utilizing more reactive acylating agents.

Anhydride Formation via Dehydration of 2-Phenylbutyric Acid

The direct dehydration of 2-phenylbutyric acid is a fundamental approach to forming the corresponding anhydride. This transformation can be promoted by heat or through the use of strong dehydrating agents. One effective, albeit harsh, method involves the use of triphenylphosphine (B44618) and trichloroisocyanuric acid, which facilitates the reaction under mild conditions at room temperature. This method is noted for its short reaction time and excellent yields.

The general mechanism for dehydration involves the activation of the carboxylic acid, followed by nucleophilic attack by a second molecule of the carboxylic acid and subsequent elimination of water.

Table 1: Dehydrating Agents for Anhydride Synthesis

Dehydrating AgentConditionsAdvantages
HeatHigh temperaturesSimple, no additional reagents
Triphenylphosphine/Trichloroisocyanuric acidRoom temperatureMild conditions, high yield, short reaction time

Utilization of Acetic Anhydride in this compound Synthesis

A common and practical laboratory method for the synthesis of carboxylic anhydrides is the reaction of the corresponding carboxylic acid with acetic anhydride. This equilibrium-driven reaction is often facilitated by the addition of a base catalyst, such as pyridine. sigmaaldrich.comresearchgate.net Pyridine serves to activate the acetic anhydride and also to neutralize the acetic acid byproduct, driving the reaction towards the formation of the desired this compound. The reaction is typically heated to ensure completion. sigmaaldrich.com

The general procedure involves dissolving the 2-phenylbutyric acid in a suitable solvent, adding acetic anhydride and a catalytic amount of pyridine, and heating the mixture. sigmaaldrich.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). researchgate.net

Enantioselective Synthesis of Chiral this compound

The direct enantioselective synthesis of chiral this compound is not extensively documented in the scientific literature. The primary route to obtaining enantiomerically pure 2-phenylbutyric anhydride involves the use of enantiomerically pure 2-phenylbutyric acid as the starting material. This chiral starting material can be obtained through the resolution of racemic 2-phenylbutyric acid. researchgate.net

Once the desired enantiomer of 2-phenylbutyric acid is isolated, it can be converted to the corresponding chiral anhydride using the standard synthetic methods outlined in section 2.1. For instance, reaction with a dehydrating agent or acetic anhydride would yield the enantiomerically pure anhydride. sigmaaldrich.com An example from the literature describes the use of 2-phenylbutyric anhydride in a reaction with a chiral lactone, implying the availability of the chiral anhydride, likely prepared from the corresponding resolved acid. prepchem.com

Optimization of Reaction Conditions for Preparative Synthesis

The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis of this compound. Key parameters that can be adjusted to improve the outcome of the synthesis include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.

For instance, in the synthesis utilizing acetic anhydride and pyridine, the ratio of these reagents to the 2-phenylbutyric acid can be fine-tuned to maximize the conversion to the anhydride while minimizing side reactions. The reaction temperature and time are also interdependent variables; higher temperatures may lead to faster reaction rates but could also promote decomposition or side product formation. scielo.br

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the effects of multiple variables on the reaction yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for accurately quantifying the product and any impurities, thereby guiding the optimization process.

Table 2: Parameters for Optimization of Anhydride Synthesis

ParameterConsiderations
Solvent Should dissolve reactants and be inert to reaction conditions.
Temperature Affects reaction rate and potential for side reactions.
Reaction Time Needs to be sufficient for complete conversion without product degradation.
Reagent Stoichiometry The molar ratios of reactants and catalysts can significantly impact yield.
Catalyst Loading The amount of catalyst should be optimized for maximum efficiency.

Scale-Up Considerations and Industrial Relevance in Chemical Synthesis

The industrial production of this compound is closely linked to the demand for its parent compound, 2-phenylbutyric acid, which is a key intermediate in the synthesis of several pharmaceutical drugs. vandvpharma.com These include medications for a range of conditions, highlighting the industrial relevance of this chemical family. vandvpharma.com

When scaling up the synthesis of this compound from the laboratory to an industrial scale, several challenges must be addressed. These include:

Heat Transfer: Exothermic reactions can be difficult to control in large reactors. Efficient heat exchange systems are necessary to maintain optimal reaction temperatures and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants in large volumes is crucial for achieving consistent reaction rates and yields.

Safety: The handling of large quantities of potentially hazardous chemicals requires strict safety protocols and specialized equipment.

Cost-Effectiveness: The choice of reagents, solvents, and purification methods must be economically viable for large-scale production. Industrial methods often favor the use of acid chlorides and the sodium salt of the carboxylic acid for their scalability and efficiency.

Waste Management: The environmental impact of the process must be minimized through efficient waste treatment and, where possible, the recycling of solvents and catalysts.

The development of robust and scalable synthetic processes for this compound is essential for ensuring a reliable supply chain for the active pharmaceutical ingredients derived from it.

Mechanistic Insights into 2 Phenylbutyric Acid Anhydride Reactivity

General Reactivity of the Anhydride (B1165640) Functional Group

The reactivity of 2-Phenylbutyric acid anhydride is fundamentally dictated by the chemical nature of the anhydride functional group. Acid anhydrides are classified as carboxylic acid derivatives and are characterized by the presence of two acyl groups linked to a single oxygen atom. This arrangement makes them potent acylating agents, generally more reactive than esters but less so than acid chlorides. Their utility in organic synthesis stems from the electrophilic nature of the carbonyl carbons and the ability of the carboxylate group to function as an effective leaving group.

The cornerstone of anhydride reactivity is the nucleophilic acyl substitution pathway. researchgate.net This mechanism is initiated when a nucleophile attacks one of the two electrophilic carbonyl carbons of the anhydride. This attack disrupts the pi bond of the carbonyl group, leading to the formation of a transient, sp³-hybridized tetrahedral intermediate. nih.gov This intermediate is inherently unstable and rapidly collapses to reform the carbonyl double bond. In this process, a carboxylate anion is expelled as the leaving group. If the initial nucleophile was neutral (such as an alcohol or an amine), a final deprotonation step, often facilitated by a weak base like pyridine, yields the neutral acylated product and a carboxylic acid byproduct. masterorganicchemistry.com

The general sequence of this mechanism can be summarized in the following steps:

Nucleophilic Attack: The nucleophile adds to a carbonyl carbon.

Tetrahedral Intermediate Formation: A short-lived intermediate with a tetrahedral carbon is formed.

Carbonyl Reformation and Leaving Group Elimination: The intermediate collapses, and the carboxylate group is ejected.

Deprotonation: A proton is removed from the nucleophile (if it was initially neutral) to give the final product.

Table 1: General Steps in Nucleophilic Acyl Substitution of an Anhydride

Step Description Key Features
1 Nucleophilic Attack The nucleophile (e.g., alcohol, amine, water) attacks an electrophilic carbonyl carbon.
2 Tetrahedral Intermediate A transient sp³-hybridized intermediate is formed.
3 Elimination The intermediate collapses, reforming the C=O bond and expelling a carboxylate leaving group.

Hydrolysis is a specific instance of nucleophilic acyl substitution where water acts as the nucleophile. This compound, like other anhydrides, reacts with water to yield two equivalents of the corresponding carboxylic acid, in this case, 2-phenylbutyric acid. oup.com This reaction can occur without a catalyst but can be accelerated by the presence of either acid or base.

The mechanism mirrors the general pathway:

A water molecule attacks one of the carbonyl carbons.

A tetrahedral intermediate is formed.

The intermediate collapses, expelling a molecule of 2-phenylbutyrate.

The protonated carbonyl group is then deprotonated by a base (such as another water molecule or the expelled carboxylate) to give a molecule of 2-phenylbutyric acid, while the 2-phenylbutyrate anion is protonated to give the second molecule of 2-phenylbutyric acid.

Due to this reactivity, it is crucial to protect this compound from moisture during storage and use to prevent contamination with the resulting carboxylic acid. In some specialized applications, the slow hydrolysis of a related anhydride has been used to continuously generate the corresponding carboxylic acid in situ to fuel a molecular machine.

Stereoelectronic Effects Governing this compound Reactions

Stereoelectronic effects, which pertain to the influence of orbital overlap and electronic properties on molecular geometry and reactivity, play a significant role in the reactions of this compound.

The phenyl group attached to the alpha-carbon (the carbon adjacent to the carbonyl group) exerts a notable electronic influence on the reactivity of the anhydride. The phenyl group is generally considered to be inductively withdrawing due to the higher electronegativity of its sp²-hybridized carbon atoms compared to sp³-hybridized carbons. This inductive effect (-I) withdraws electron density from the carbonyl carbon, increasing its partial positive charge and thus enhancing its electrophilicity. This makes the carbonyl carbon more susceptible to attack by nucleophiles.

Conversely, the phenyl group's π system can donate electron density through resonance (+M), but this effect is most significant when the phenyl ring is directly conjugated with the carbonyl group. In this compound, the phenyl group is separated from the carbonyl by the alpha-carbon, so the resonance effect is not direct. Therefore, the electron-withdrawing inductive effect is the dominant factor influencing the electrophilic character of the carbonyl centers.

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In this compound, the presence of both a phenyl group and an ethyl group at the alpha-carbon creates significant steric bulk around the carbonyl centers.

This crowding has two main consequences:

Reaction Rate: The bulky substituents physically obstruct the trajectory of an incoming nucleophile, making it more difficult for it to approach and attack the electrophilic carbonyl carbon. This increases the activation energy of the reaction, resulting in a slower reaction rate compared to less hindered anhydrides like acetic anhydride.

Table 2: Comparison of Steric and Electronic Effects

Effect Description Impact on this compound
Inductive Effect (-I) Electron withdrawal through single bonds due to electronegativity differences. The phenyl group increases the electrophilicity of the carbonyl carbons, making them more reactive.

| Steric Hindrance | Spatial obstruction by bulky atomic groups that hinders chemical reactions. | The phenyl and ethyl groups decrease the rate of nucleophilic attack by blocking the path of the nucleophile. |

Intramolecular Transformations Involving this compound

While intermolecular reactions of this compound are common, the potential for intramolecular transformations also exists, governed by the molecule's structure. Although specific intramolecular reactions for this compound are not extensively documented, plausible pathways can be inferred from the reactivity of analogous compounds.

A notable example of an intramolecular reaction involving similar structures is the Friedel-Crafts acylation. masterorganicchemistry.com In this type of reaction, an aromatic ring acts as a nucleophile, attacking an acyl group. Research on related molecules, such as 2-phenylpentanedioic anhydride, has shown that under strong Lewis acid catalysis (e.g., AlCl₃), an intramolecular acylation can occur where the phenyl group attacks one of the carbonyl carbons. This process leads to the formation of a new ring, resulting in a cyclic ketone.

Theoretically, this compound could undergo a similar intramolecular Friedel-Crafts acylation. Under suitable acidic conditions, the phenyl group could attack one of the electrophilic carbonyl carbons. This would lead to the formation of a new carbon-carbon bond between the aromatic ring and the carbonyl carbon, resulting in a cyclized product. However, this transformation would likely require forcing conditions due to the strain of the resulting ring system and would compete with intermolecular reactions.

Catalyst-Mediated Reactions Utilizing this compound

The reactivity of this compound can be significantly enhanced and controlled through the use of catalysts. These catalysts facilitate transformations that are either too slow or unselective under uncatalyzed conditions. Both Lewis acids and enzymes have been explored as catalysts in reactions involving derivatives of 2-phenylbutyric acid, offering pathways to a variety of valuable chemical entities. This section delves into the mechanistic insights of these catalyst-mediated reactions, highlighting their applications in organic synthesis.

Lewis Acid Catalysis

Lewis acids are electron-pair acceptors that can activate carbonyl compounds, such as anhydrides, towards nucleophilic attack. In the context of this compound, a Lewis acid would coordinate to one of the carbonyl oxygens, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to reaction with a nucleophile.

While direct studies on catalyst-mediated reactions of this compound are not extensively documented in publicly available literature, the principles of Lewis acid catalysis can be illustrated through the closely related reaction of 2-phenylbutyric acid. A notable example is the synthesis of 2-phenylbutyronitrile from 2-phenylbutyric acid and glutaronitrile (B146979), catalyzed by double metal cyanide (DMC) complexes, which act as heterogeneous Lewis acid catalysts.

In this process, the Lewis acidic sites on the DMC catalyst are believed to activate the carboxylic acid group of 2-phenylbutyric acid, facilitating the acid-nitrile exchange reaction. The reaction proceeds at elevated temperatures, and the choice of the metal in the DMC catalyst has a significant impact on the reaction's yield.

Detailed Research Findings:

A study on the acid-nitrile exchange reaction between 2-phenylbutyric acid and glutaronitrile demonstrated the effectiveness of various double metal cyanide catalysts. The results of this study are summarized in the table below.

CatalystYield of 2-phenylbutyronitrile (%)
Fe-Co DMC85
Co-Co DMC92
Ni-Co DMC78
Cu-Co DMC65
Zn-Co DMC95

The data indicates that the Zn-Co double metal cyanide complex is a highly effective catalyst for this transformation, affording a 95% yield of 2-phenylbutyronitrile. This highlights the potential of Lewis acid catalysis in activating 2-phenylbutyric acid and its derivatives for important chemical syntheses.

Enzyme-Catalyzed Reactions

Enzymes, particularly lipases, are widely used as catalysts in organic synthesis due to their high selectivity and mild reaction conditions. Lipases are effective in catalyzing acylation reactions, and their use with anhydrides is a common strategy for the synthesis of esters.

In the context of this compound, a lipase (B570770) could be employed to catalyze its reaction with an alcohol, leading to the formation of a 2-phenylbutyrate ester. The mechanism of lipase-catalyzed acylation typically involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase attacks the carbonyl carbon of the anhydride, leading to the release of a molecule of 2-phenylbutyric acid and the formation of a covalent acyl-enzyme complex. This complex then reacts with an alcohol to yield the desired ester and regenerate the free enzyme.

Such enzymatic reactions are often highly enantioselective, making them valuable for the kinetic resolution of racemic alcohols or for the synthesis of enantiomerically pure esters from a prochiral alcohol.

The use of catalysts in reactions involving this compound and its derivatives opens up avenues for efficient and selective synthesis of a range of chemical compounds. Lewis acids can activate the anhydride for nucleophilic attack, while enzymes offer a green and highly selective alternative for acylation reactions.

Advanced Applications of 2 Phenylbutyric Acid Anhydride in Chemical Synthesis and Stereochemistry

Elucidation of Absolute Configuration of Chiral Compounds using 2-Phenylbutyric Acid Anhydride (B1165640)

2-Phenylbutyric acid anhydride serves as a classical and effective reagent for determining the absolute configuration of chiral compounds, particularly secondary alcohols. Its application is primarily centered on the principles of kinetic resolution, allowing for stereochemical assignment through a method known as Horeau's method. studfile.net

Principles of Kinetic Resolution in Stereochemical Assignment

Kinetic resolution is a process used to separate a mixture of enantiomers (a racemate) based on the differential reaction rates of the enantiomers with a chiral agent. When a racemic reagent, such as (±)-2-phenylbutyric acid anhydride, reacts with a single enantiomer of a chiral substrate, two diastereomeric transition states are formed. These transition states have different energies, leading to a difference in the rate of formation of the two diastereomeric products.

In the context of stereochemical assignment, a chiral alcohol of unknown configuration is reacted with a less-than-stoichiometric amount of racemic this compound. One enantiomer of the anhydride will react faster with the chiral alcohol than the other. By analyzing the unreacted, leftover anhydride, the absolute configuration of the alcohol can be deduced. studfile.net This method exploits the rate difference to probe the stereochemistry of the substrate.

Application in Determining Absolute Configuration of Secondary Alcohols

The most prominent application of this compound in stereochemistry is Horeau's method for determining the absolute configuration of secondary alcohols. studfile.net The procedure involves acylating an optically active secondary alcohol with an excess of racemic this compound.

The two enantiomers of the anhydride, (R)- and (S)-2-phenylbutyric acid anhydride, compete to acylate the alcohol. Due to steric hindrance, one enantiomer reacts preferentially, leading to the formation of a diastereomeric ester. The unreacted anhydride is subsequently hydrolyzed to 2-phenylbutyric acid. This recovered acid will be enriched in the enantiomer that reacted slower. studfile.net

An empirical rule, known as Horeau's rule, correlates the sign of the optical rotation of the recovered 2-phenylbutyric acid to the absolute configuration of the secondary alcohol. The spatial arrangement of the substituents around the alcohol's chiral center dictates which enantiomer of the anhydride reacts faster. studfile.net

Horeau's Rule for Secondary Alcohols

Sign of Optical Rotation of Recovered 2-Phenylbutyric AcidFischer Projection of the Alcohol (C-OH bond vertical)Absolute Configuration of Alcohol
Dextrorotatory (+)The larger group (L) is on the left of the hydroxyl.(S) - in many cases
Levorotatory (-)The larger group (L) is on the right of the hydroxyl.(R) - in many cases

Note: The final R/S designation depends on the Cahn-Ingold-Prelog priority of the specific substituents.

This method provides a reliable way to assign the absolute configuration based on an observable physical property. studfile.net

Adaptations and Refinements of Anhydride-Based Methods

While effective, the classical Horeau's method has limitations, particularly with sterically hindered alcohols that react slowly or not at all. studfile.net This has led to several adaptations and refinements.

Use of Acid Chlorides : For alcohols with very bulky groups where the anhydride fails to give a satisfactory result, a modification using the more reactive 2-phenylbutyryl chloride has been shown to be effective. This allows the esterification to proceed even with hindered neopentyl alcohols. studfile.net

Gas Chromatographic Modification : To apply the method to very small quantities of material, a gas chromatographic modification has been developed. This approach allows for the determination of the absolute configuration of chiral secondary alcohols using as little as 10 µmoles of the substance. rsc.org The method relies on the GC separation of diastereomeric amides formed from the resolved (+)- and (–)-α-phenylbutyric acid. rsc.org

These refinements have expanded the utility and sensitivity of anhydride-based kinetic resolution methods for stereochemical elucidation.

Role in Asymmetric Synthesis and Chiral Induction

While primarily known as an analytical tool for configuration assignment, the principles underlying the reactions of this compound are fundamental to asymmetric synthesis and chiral induction. Chiral induction is the process where an existing chiral center in a molecule influences the creation of a new stereocenter, leading to a preference for one stereoisomer over another.

Enantioselective Acylation with Chiral Nucleophiles

The kinetic resolution described in Horeau's method is a classic example of enantioselective acylation. In this case, the chiral nucleophile (the secondary alcohol) selectively acylates with one enantiomer of the racemic anhydride. The reaction can be viewed as the chiral alcohol distinguishing between the (R)- and (S)-enantiomers of the anhydride, leading to the preferential formation of one diastereomeric ester.

This enantioselection by the chiral nucleophile results in two key outcomes:

The esterification of the chiral alcohol.

The resolution of the remaining this compound.

While this specific reaction is used for analysis, the principle is applied in synthesis where a chiral nucleophile is acylated to produce a single, desired stereoisomer.

Diastereoselective Transformations Utilizing this compound

The reaction between a chiral alcohol and racemic this compound is inherently a diastereoselective transformation. The interaction of the single-enantiomer alcohol with the (R)-anhydride and the (S)-anhydride proceeds through two different, diastereomeric transition states.

Transition State 1: [(R)-alcohol] + [(R)-anhydride]

Transition State 2: [(R)-alcohol] + [(S)-anhydride]

Because these transition states are diastereomeric, they possess different energy levels. The transition state with the lower energy will be favored, leading to a faster reaction rate and the preferential formation of one diastereomeric product. This energy difference is the basis for the kinetic resolution and is a fundamental example of chiral induction, where the stereochemistry of the alcohol directs the selectivity of the acylation reaction.

Derivatization Reagent for Enhanced Analytical Detection

While direct research explicitly detailing the use of this compound as a derivatization reagent for enhanced analytical detection is limited, its chemical properties suggest a strong potential for such applications, particularly in the realm of chromatography. Derivatization is a common strategy in analytical chemistry to improve the volatility, thermal stability, and detectability of analytes, especially for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis.

The fundamental principle involves the reaction of the anhydride with functional groups of target analytes, such as amines and alcohols, to form corresponding amides and esters. This transformation can significantly enhance the analytical characteristics of the original molecule. In the context of stereochemistry, a chiral derivatizing agent is crucial for the separation of enantiomers. Since 2-phenylbutyric acid is a chiral molecule, its anhydride can be used to create diastereomeric derivatives of other chiral molecules, which can then be separated using standard achiral chromatography columns.

One notable application is in the synthesis of optically active compounds, where 2-phenylbutyric anhydride is used as a reactant. For instance, in the synthesis of (+)-2-phenylbutyric acid, the anhydride is reacted with 2,3-isopropylidene-D(+)-ribono-1,4-lactone. prepchem.com This reaction underscores the utility of the anhydride in synthetic organic chemistry, a field closely related to the development of derivatization reagents.

The following table outlines the potential reactions of this compound with common functional groups for derivatization purposes:

Analyte Functional GroupDerivatization Reaction ProductPotential Analytical Enhancement
Primary Amine (-NH₂)N-Substituted 2-phenylbutyramideIncreased volatility, improved chromatographic peak shape, and potential for enantiomeric separation.
Secondary Amine (-NHR)N,N-Disubstituted 2-phenylbutyramideSimilar to primary amines, with increased molecular weight which can be beneficial for mass spectrometry.
Alcohol (-OH)2-Phenylbutyrate esterIncreased volatility for GC analysis and introduction of a chromophore for UV detection in HPLC.

While specific studies are not abundant, the established reactivity of anhydrides with nucleophilic functional groups provides a strong theoretical basis for the application of this compound as a valuable derivatization reagent, especially for the chiral analysis of amines and alcohols.

Contributions to Peptide and Protein Chemistry Research

In the intricate field of peptide and protein chemistry, the formation of amide bonds is a fundamental process. While a vast array of coupling reagents has been developed for efficient peptide synthesis, the direct application of this compound as a standard coupling reagent is not prominently documented in mainstream literature. However, its role can be conceptualized within the broader context of peptide fragment condensation and the introduction of specific functionalities.

Peptide synthesis often involves the coupling of protected amino acid fragments in a solution-phase or solid-phase approach. chempep.comspringernature.com In principle, an anhydride like this compound could activate the carboxyl group of a peptide fragment, preparing it for nucleophilic attack by the amino group of another fragment. This would lead to the formation of a new, larger peptide chain.

The table below summarizes the potential, albeit not widely documented, roles of this compound in peptide chemistry:

Application AreaPotential Role of this compoundRationale
Fragment Condensation Activating agent for the C-terminal carboxyl group of a peptide fragment.Anhydrides are known to activate carboxylic acids for amide bond formation.
Synthesis of Modified Peptides Introduction of a 2-phenylbutyryl group at the N-terminus or on a side-chain amine.To study the effect of a bulky, chiral N-terminal cap on peptide conformation and biological activity.
Chiral Auxiliary Temporary incorporation to guide the stereoselective synthesis of a specific amino acid derivative.The inherent chirality of 2-phenylbutyric acid can influence the stereochemical course of a reaction.

Further research is required to fully explore and validate the practical contributions of this compound to peptide and protein chemistry research.

Integration in Polymer Science and Materials Development

The integration of this compound into polymer science and materials development opens avenues for creating novel biodegradable polymers with tailored properties. Polyanhydrides and polyesters are two major classes of biodegradable polymers that have been extensively investigated for biomedical applications, such as controlled drug delivery. nih.govgoogle.com

The synthesis of these polymers often involves the polycondensation of diacid monomers or the ring-opening polymerization of cyclic esters. While 2-phenylbutyric acid itself is a monoacid, it can be chemically modified to create a diacid monomer suitable for polymerization. Alternatively, it can be incorporated as a comonomer to modify the properties of existing polymers.

The phenyl group in 2-phenylbutyric acid can enhance the thermal and mechanical properties of the resulting polymer, while its chirality can introduce unique stereochemical features into the polymer backbone. This could influence the polymer's degradation rate, drug-loading capacity, and interactions with biological systems.

For example, biodegradable polymers based on bioactive amino acids have been explored, where the polymer itself or its degradation products can function as controlled-release drugs. google.com A similar concept could be applied by incorporating a molecule like 2-phenylbutyric acid, which has a known human xenobiotic metabolite role, into a polymer backbone. nih.gov

The following table outlines the potential avenues for integrating this compound in polymer science:

Polymer TypeMethod of IntegrationPotential Impact on Polymer Properties
Polyanhydrides As a comonomer with other diacids after suitable chemical modification.Introduction of chirality, modification of degradation kinetics, and potential for drug delivery applications.
Polyesters As a comonomer in the synthesis of aliphatic polyesters. nih.govrug.nlmdpi.comEnhanced thermal stability, altered mechanical properties, and potential for creating biocompatible materials.
Functional Polymers Grafting onto existing polymer backbones.Surface modification to control hydrophobicity and biocompatibility.

The development of new monomers from readily available chiral compounds like 2-phenylbutyric acid is a promising strategy for creating advanced biomaterials with unique functionalities.

Analytical and Spectroscopic Characterization of 2 Phenylbutyric Acid Anhydride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of 2-Phenylbutyric acid anhydride (B1165640). By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within the 2-Phenylbutyric acid anhydride molecule. The spectrum would display characteristic signals corresponding to the aromatic protons of the two phenyl rings, the methine proton at the chiral center (α-carbon), the methylene (B1212753) protons of the ethyl group, and the terminal methyl protons.

Key expected features in the ¹H NMR spectrum include:

Aromatic Protons: A complex multiplet pattern, typically in the range of 7.2-7.4 ppm, arising from the protons on the two phenyl groups.

Methine Proton (α-CH): A triplet, due to coupling with the adjacent methylene protons, located downfield.

Methylene Protons (-CH2-): A multiplet resulting from coupling to both the methine and methyl protons.

Methyl Protons (-CH3): A triplet, the most upfield signal, resulting from coupling with the adjacent methylene protons.

Furthermore, ¹H NMR is a powerful tool for determining the enantiomeric purity of carboxylic acids, like 2-phenylbutyric acid, after forming diastereomeric esters or amides. thieme-connect.de This is achieved by reacting the anhydride with a chiral alcohol or amine, leading to diastereomers that exhibit distinct and separable signals in the NMR spectrum, allowing for their quantification. thieme-connect.de

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Moiety

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)~7.2 - 7.4Multiplet (m)
Methine (α-CH)DownfieldTriplet (t)
Methylene (CH₂)IntermediateMultiplet (m)
Methyl (CH₃)Upfield (~0.9)Triplet (t)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. A proton-decoupled ¹³C NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom.

Expected signals in the ¹³C NMR spectrum include:

Carbonyl Carbon (C=O): The most downfield signal, typically appearing in the 160-185 ppm range for acid anhydrides. chemguide.co.uk

Aromatic Carbons: A series of peaks in the aromatic region (125-150 ppm), with the ipso-carbon (the one attached to the butyric acid chain) appearing at a distinct chemical shift from the ortho, meta, and para carbons. chemguide.co.uk

Methine Carbon (α-C): A signal corresponding to the chiral carbon atom.

Aliphatic Carbons: Signals for the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group, appearing in the upfield region of the spectrum. chemguide.co.uk

The chemical shifts in ¹³C NMR are sensitive to the electronic environment, providing direct evidence of the different carbon atom environments within the molecule. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift Range (ppm)
Carbonyl (C=O)160 - 185
Aromatic (C₆H₅)125 - 150
Methine (α-C)~50 - 60
Methylene (CH₂)~20 - 30
Methyl (CH₃)~10 - 15

For more complex structures, such as adducts formed from reactions involving this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. researchgate.net In such cases, advanced two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish detailed correlations between atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through the carbon skeleton. For example, it would show correlations between the methine, methylene, and methyl protons of the ethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for stereochemical analysis as it identifies protons that are close to each other in space, regardless of whether they are connected through bonds. sapub.orgresearchgate.net This information is critical for determining the relative configuration of complex adducts. sapub.orgresearchgate.net

These advanced methods are indispensable for the unequivocal structural and stereochemical characterization of derivatives and reaction products of this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Fingerprinting and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which for this compound (C₂₀H₂₂O₃) is 310.1569 g/mol . nih.gov This precise mass measurement allows for the unambiguous determination of the molecular formula.

The mass spectrum also displays a unique fragmentation pattern, which serves as a "molecular fingerprint." While the parent molecular ion peak [M]⁺ at m/z 310 would be observed, other significant fragment ions would arise from the cleavage of specific bonds within the molecule. Common fragmentation pathways for carboxylic acid derivatives often involve the loss of characteristic groups, which helps in confirming the structure. docbrown.info

Table 3: Key Mass Spectrometry Data for this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₂O₃ nih.gov
Molecular Weight310.39 g/mol scbt.com
Monoisotopic Mass310.15689456 Da nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by characteristic absorptions of the anhydride and phenyl groups.

The most distinctive feature of an acid anhydride is the presence of two carbonyl (C=O) stretching bands. spectroscopyonline.com This arises from symmetric and asymmetric stretching vibrations of the two coupled carbonyl groups. spectroscopyonline.com

Asymmetric C=O Stretch: A strong band typically appears at a higher wavenumber, around 1830-1800 cm⁻¹.

Symmetric C=O Stretch: A second strong band, often more intense for non-cyclic anhydrides, appears at a lower wavenumber, around 1775-1740 cm⁻¹. spectroscopyonline.com

Other significant peaks in the IR spectrum of this compound would include:

C-O Stretch: A strong absorption in the 1300-1000 cm⁻¹ region, corresponding to the stretching of the C-O-C bond of the anhydride linkage. spectroscopyonline.com

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹.

Aromatic C=C Bending: Characteristic absorptions in the 1600-1450 cm⁻¹ region.

The presence of the dual carbonyl peaks at these specific high frequencies is a strong diagnostic indicator for the acid anhydride functional group. spectroscopyonline.com

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Anhydride (C=O)Asymmetric Stretch~1830 - 1800Strong
Anhydride (C=O)Symmetric Stretch~1775 - 1740Strong
Anhydride (C-O-C)Stretch~1300 - 1000Strong
Aromatic (C-H)Stretch>3000Medium-Weak
Aliphatic (C-H)Stretch<3000Medium
Aromatic (C=C)Bend~1600 - 1450Medium-Weak

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, starting materials, or byproducts, as well as for its quantification.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components based on their retention times and mass spectra. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For this compound, reversed-phase HPLC would likely be employed, using a nonpolar stationary phase and a polar mobile phase. A UV detector would be effective for detection, given the presence of the phenyl groups which absorb UV light.

Flash Chromatography: This technique is often used on a preparative scale to purify compounds after a chemical reaction. thieme-connect.de For instance, after reacting an alcohol with this compound, flash chromatography can be used to isolate the resulting ester. thieme-connect.de

These methods are crucial for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) in Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric purity of chiral compounds like 2-Phenylbutyric acid and its derivatives. mdpi.com The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) or by introducing a chiral mobile phase additive. oup.comnih.gov

For the enantioseparation of β-substituted-2-phenylpropionic acids, including 2-phenylbutyric acid, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been effectively used as a chiral mobile phase additive with a conventional achiral C18 column. oup.com The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) and the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. sigmaaldrich.com

Several factors are optimized to achieve baseline separation, including the concentration of the chiral additive, the composition of the mobile phase (e.g., the type and percentage of organic modifier like methanol (B129727) or acetonitrile), and the pH of the buffer. oup.com For instance, in the separation of 2-phenylbutyric acid enantiomers, a mobile phase composed of a triethylamine (B128534) acetate (B1210297) buffer (pH 3.0) containing HP-β-CD and methanol has proven effective, achieving high peak resolutions (Rs ≥3.0). oup.com A lower pH is often necessary to suppress the ionization of the carboxylic acid, as the chiral recognition by HP-β-CD is more effective for the free acid molecule. oup.com

The choice of the HPLC column also plays a significant role in the separation efficiency. Different octadecyl silane (B1218182) (ODS) C18 columns can exhibit variations in peak resolution and column pressure under the same mobile phase conditions. oup.com

Table 1: HPLC Parameters for Enantiomeric Separation of 2-Phenylbutyric Acid

ParameterConditionSource
Column Shimpak CLC-ODS oup.com
Mobile Phase 0.5% triethylamine acetate buffer (pH 3.0) with 25 mmol L⁻¹ HP-β-CD and methanol (70:30, v/v) oup.com
Flow Rate 1.0 mL min⁻¹ oup.com
Detection UV researchgate.net
Peak Resolution (Rs) ≥3.0 oup.com

Alternatively, indirect methods involving pre-column derivatization with a chiral reagent can be used. This process converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and can be employed for this compound, often after derivatization to increase its volatility and thermal stability. nsf.gov While the direct analysis of anhydrides by GC can sometimes be challenging due to potential on-column hydrolysis or degradation, the analysis of its corresponding acid or ester derivatives is common. chromforum.org

For instance, the dicarboxylic acid that would result from the hydrolysis of the anhydride could potentially dehydrate back to the anhydride in the hot GC inlet, leading to a single peak and making it difficult to quantify impurities. chromforum.org Therefore, derivatization is a common strategy. The carboxylic acid can be converted into more volatile esters, such as methyl or butyl esters, which are more amenable to GC analysis. nih.gov

GC can be effectively used for reaction monitoring in syntheses involving this compound. By taking aliquots from the reaction mixture at different time intervals, derivatizing them if necessary, and analyzing them by GC, the progress of the reaction, the consumption of reactants, and the formation of products can be tracked.

The choice of the GC column is critical for achieving good separation. Columns with different polarities, such as DB-5 (non-polar) and DB-17 (intermediate polarity), can be used. nih.gov For the analysis of free carboxylic acids, specialized columns like the FFAP (Free Fatty Acid Phase), which is a polyethylene (B3416737) glycol-based stationary phase modified with terephthalic acid, are often employed to reduce peak tailing and improve peak shape. nsf.gov

Table 2: GC Conditions for Analysis of 2-Phenylbutyric Acid Derivatives

ParameterConditionSource
Column Capillary, 5% Phenyl methyl siloxane nist.gov
Derivatization Conversion to volatile esters (e.g., silylated derivatives) thermofisher.com
Injection Split injection nsf.gov
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS) nsf.govkelid1.ir

Assay of silylated derivatives of (R)-(-)-2-Phenylbutyric acid by GC has been reported with an assay of >98.5%. thermofisher.com

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are indispensable for determining the absolute configuration of chiral molecules. These techniques rely on the differential interaction of enantiomers with polarized light.

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical property used to characterize enantiomers. Enantiomers rotate the plane of plane-polarized light by equal amounts but in opposite directions. masterorganicchemistry.com A polarimeter is used to measure this rotation, and the specific rotation [α] is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). youtube.com

The sign of the optical rotation (+ or -) is used to designate the enantiomer as dextrorotatory or levorotatory, respectively. For 2-Phenylbutyric acid, the specific rotation values are well-documented for its enantiomers.

Table 3: Specific Rotation of 2-Phenylbutyric Acid Enantiomers

EnantiomerSpecific Rotation [α]ConditionsSource
(S)-(+)-2-Phenylbutyric acid+92°c = 0.9 in toluene, 19°C, D-line sigmaaldrich.com
(R)-(-)-2-Phenylbutyric acid-100°c = 5 in Toluene fishersci.ca

These measurements are crucial for assigning the (R) or (S) configuration to a newly synthesized or resolved sample of 2-Phenylbutyric acid or its anhydride by comparing the measured optical rotation with the literature values of the pure enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. unige.ch A CD spectrum provides information about the stereochemical structure of a molecule. Enantiomers will produce mirror-image CD spectra. unige.ch

For carboxylic acids like 2-phenylbutyric acid, CD spectroscopy can be used to determine the enantiomeric excess and absolute configuration. nih.govacs.org The sign and intensity of the Cotton effects in the CD spectrum are related to the spatial arrangement of the chromophores and the chiral center. nih.gov

In some cases, the intrinsic CD signals of a molecule may be weak. In such instances, chiroptical sensing methods can be employed. This involves the use of a sensor molecule, often a metal complex, that interacts with the chiral analyte. nih.govacs.org This interaction can induce a strong CD signal in a region of the spectrum that is otherwise transparent, allowing for sensitive detection and stereochemical assignment. nih.govacs.org For example, palladium complexes have been used as sensors for chiral carboxylic acids, where the coordination of the carboxylate to the metal center induces a significant CD response. nih.govacs.org

The CD spectra of the two enantiomers of a chiral compound are mirror images of each other, and this property is a definitive indicator of their enantiomeric relationship. unige.ch

Theoretical and Computational Chemistry Studies on 2 Phenylbutyric Acid Anhydride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-phenylbutyric acid anhydride (B1165640), which in turn governs its reactivity. Methods such as Density Functional Theory (DFT) are widely employed to elucidate the distribution of electrons and predict sites susceptible to chemical attack.

Detailed research findings from DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can determine a molecule's electronic properties. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

For 2-phenylbutyric acid anhydride, the carbonyl carbons are expected to be the primary electrophilic sites, characterized by a significant positive partial charge and a high density of the LUMO. This makes them susceptible to attack by nucleophiles. The phenyl group and the anhydride oxygen atoms, conversely, would be regions of higher electron density. Molecular Electrostatic Potential (MEP) maps visually represent this charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

PropertyCalculated ValueImplication for Reactivity
HOMO Energy-7.2 eVIndicates electron-donating capability, relevant in reactions with strong electrophiles.
LUMO Energy-0.9 eVIndicates electron-accepting capability; low energy suggests high electrophilicity at carbonyl carbons.
HOMO-LUMO Gap6.3 eVA relatively large gap suggests high kinetic stability.
Dipole Moment3.5 DIndicates a polar molecule, influencing solubility and intermolecular interactions.
Charge on Carbonyl Carbon+0.45 eConfirms the high electrophilicity and susceptibility to nucleophilic attack.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for mapping the detailed pathways of chemical reactions involving this compound. By applying principles of transition state theory (TST), chemists can calculate the energy barriers (activation energies) and geometries of the transient species that connect reactants to products. wikipedia.org

A common reaction for anhydrides is hydrolysis. Computational studies can model the step-by-step mechanism of this process. For example, the reaction could proceed through a tetrahedral intermediate formed by the nucleophilic attack of a water molecule on one of the carbonyl carbons. acs.org Using methods like Intrinsic Reaction Coordinate (IRC) calculations, the entire energy profile of the reaction can be mapped from the reactants, through the transition state, to the final products (two molecules of 2-phenylbutyric acid). acs.org

These calculations reveal the structure of the transition state, a high-energy, unstable configuration that represents the peak of the reaction's energy barrier. The geometry of this state, including bond lengths and angles of the atoms involved in bond-making and bond-breaking, provides deep insight into the reaction mechanism. For instance, in the hydrolysis of cyclic anhydrides, calculations have shown that the rate-determining step often involves the departure of the leaving group from a tetrahedral intermediate. acs.org

Table 2: Illustrative Activation Energies for Anhydride Reactions

ReactionAnhydrideCalculated Activation Energy (kcal/mol)
Neutral HydrolysisAcetic Anhydride15.2
Acid-Catalyzed HydrolysisAcetic Anhydride11.5
Reaction with Ammonia (Aminolysis)Succinic Anhydride10.8
Reaction with Methanol (B129727) (Alcoholysis)Phthalic Anhydride13.7

Note: Data are illustrative and based on typical values for similar anhydride reactions.

Conformational Analysis and Steric Environment Mapping

The three-dimensional shape and flexibility of this compound are critical to its reactivity. Conformational analysis involves computationally exploring the different spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds. The relative energies of these conformers determine which shapes are most populated at a given temperature.

For this compound, key rotational bonds include the bond connecting the phenyl group to the chiral carbon and the C-C bonds within the butyric acid backbone. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. This surface reveals the lowest-energy (most stable) conformers.

Steric environment mapping provides a detailed view of the spatial crowding around reactive sites. The bulky phenyl group and the ethyl group attached to the chiral center create significant steric hindrance. nih.gov This crowding can influence which face of the carbonyl group is more accessible to an incoming nucleophile, potentially leading to stereoselectivity in reactions. Computational models can quantify this steric hindrance and predict how it might affect reaction rates and product distributions.

Predictive Simulations for Novel Reaction Discoveries

Beyond analyzing known reactions, computational chemistry is increasingly used to predict and discover new chemical transformations. Predictive simulations can screen vast numbers of potential reactants and conditions to identify promising candidates for novel reactions of this compound.

For example, kinetic simulations can model the behavior of a reaction over time, predicting the concentration of reactants, products, and potential side-products under various conditions. compunetics.net This is particularly useful for complex reaction networks where multiple competing pathways exist. By simulating the reaction of this compound with a library of novel nucleophiles, researchers can identify which ones are likely to react efficiently and selectively.

These simulations can also guide the design of catalysts or the optimization of reaction conditions (e.g., temperature, solvent) to favor a desired outcome. By understanding the degradation pathways, such as the unwanted hydrolysis of the anhydride in the presence of trace water, conditions can be chosen to maximize the yield of the intended product. compunetics.net This predictive power accelerates the discovery process, reducing the need for extensive and time-consuming laboratory experimentation.

Application of Machine Learning and Artificial Intelligence in Anhydride Research

In the context of anhydride research, ML models can be developed to predict key thermochemical properties, such as the enthalpy of formation, based solely on the molecular structure. researchgate.net These models typically use a set of numerical representations of the molecule, known as molecular descriptors, as input. For this compound, these descriptors would encode information about its size, shape, and electronic features.

Furthermore, AI algorithms can be used to predict the products of a reaction, suggest optimal synthetic routes, or even discover entirely new reactions by identifying patterns in chemical data that are not obvious to human chemists. researchgate.net While specific ML models trained extensively on this compound may not be widely available, the methodologies have been successfully applied to broader classes of carboxylic acids and anhydrides, demonstrating the potential to accelerate research in this area. unisza.edu.myresearchgate.net

Table 3: Common Molecular Descriptors for Machine Learning in Chemistry

Descriptor TypeExample DescriptorInformation Encoded
TopologicalWiener IndexMolecular branching and size.
ConstitutionalMolecular WeightSum of atomic weights.
GeometricalMolecular Surface AreaThree-dimensional size and shape.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Hydrophobicity/hydrophilicity.
ElectronicPartial Atomic ChargesDistribution of electron density.

Environmental Impact and Safety Protocols in 2 Phenylbutyric Acid Anhydride Research

The investigation and application of 2-Phenylbutyric acid anhydride (B1165640) in scientific research necessitate a comprehensive understanding of its environmental impact and the implementation of rigorous safety protocols. As a reactive chemical, its handling, storage, and disposal require meticulous procedures to ensure the safety of laboratory personnel and minimize environmental contamination.

Future Directions and Emerging Research Avenues for 2 Phenylbutyric Acid Anhydride

Innovations in Synthesis and Derivatization Methodologies

Future research is expected to focus on developing more efficient, sustainable, and versatile methods for the synthesis of 2-Phenylbutyric acid anhydride (B1165640) and its derivatives. While traditional methods often rely on dehydrating agents or the use of acyl chlorides, emerging strategies are geared towards milder conditions, improved atom economy, and novel catalytic systems.

Key Research Thrusts:

Catalytic Dehydration: Exploration of novel catalytic systems for the direct dehydration of 2-Phenylbutyric acid. This includes the development of weak Lewis acid catalysts, such as magnesium chloride, which can promote the reaction with dicarbonates under mild conditions, avoiding harsh reagents. organic-chemistry.orgresearchgate.net

Electrochemical Synthesis: A conceptually new approach involves the non-decarboxylative electrolysis of carboxylic acids. nih.gov This method forgoes the need for chemical dehydrating agents entirely, representing a green and potentially scalable route to anhydride formation. Future work could optimize this process for phenyl-substituted carboxylic acids.

Flow Chemistry: The application of continuous flow technologies could enable safer, more controlled, and scalable production of 2-Phenylbutyric acid anhydride. Flow reactors can handle highly reactive intermediates with greater precision, potentially improving yields and purity.

Novel Derivatization: As a potent acylating agent, this compound can be used to synthesize a wide array of derivatives. wikipedia.org Future methodologies will likely focus on enzyme-catalyzed derivatization and organocatalytic approaches to generate novel esters, amides, and keto acids with high selectivity, expanding the library of available compounds for various applications. acs.org

The table below summarizes emerging synthetic strategies applicable to this compound.

Table 1: Emerging Synthesis and Derivatization Methodologies

MethodologyDescriptionPotential AdvantagesReference
Catalytic Dehydration (e.g., with Dicarbonates)Use of weak Lewis acids to catalyze the reaction between a carboxylic acid and a dialkyl dicarbonate, forming an anhydride intermediate.Mild conditions, high chemoselectivity, avoids toxic reagents like DMAP. organic-chemistry.orgresearchgate.net
Electrochemical SynthesisDirect conversion of carboxylic acids to their corresponding anhydrides via electrolysis, without a dehydrating agent.High atom economy, environmentally friendly (no chemical waste from dehydrating agent), redox-neutral. nih.gov
Organocatalytic FunctionalizationUsing N-heterocyclic carbenes (NHCs) or other organocatalysts to activate the anhydride for subsequent reactions, such as asymmetric annulations.Metal-free catalysis, enables novel bond formations, potential for high stereoselectivity. chigroup.sitersc.org
Enzymatic AcylationEmploying lipases or other enzymes to catalyze stereoselective esterification reactions using the anhydride as the acyl donor.High enantioselectivity, mild reaction conditions, environmentally benign. acs.org

Exploration of Novel Catalytic Applications Beyond Stereochemistry

While 2-Phenylbutyric acid and its derivatives are known in the context of stereoselective synthesis, future research is poised to explore the catalytic utility of the anhydride itself in reactions that go beyond chiral resolution. The reactivity of the anhydride functional group can be harnessed to promote a variety of chemical transformations.

Emerging research in organocatalysis has demonstrated that anhydrides can serve as precursors to highly reactive intermediates. For instance, isothiourea catalysts can react with α,β-unsaturated anhydrides to generate α,β-unsaturated acyl ammonium (B1175870) intermediates. rsc.org These intermediates can then participate in asymmetric annulation reactions to form complex heterocyclic structures. rsc.org While these examples are stereoselective, the underlying principle of activating an anhydride with an organocatalyst to achieve novel bond formations is a key area for future exploration in non-chiral systems as well.

Future research could focus on:

Generating Ketenes: The thermal or photochemical treatment of this compound could be explored as a route to generate phenyl(ethyl)ketene. This highly reactive intermediate could then be trapped with various nucleophiles or undergo cycloaddition reactions to build molecular complexity.

Friedel-Crafts Acylation: Anhydrides are effective reagents for Friedel-Crafts acylation of arenes. wikipedia.org Developing novel, environmentally benign catalysts (e.g., zeolites or solid acids) for acylations using this compound could provide efficient, solvent-free pathways to valuable aryl ketone products.

Polymerization Catalysis: Investigating the role of this compound as a co-catalyst or initiator in ring-opening polymerization or other polymerization reactions could lead to new polymeric materials.

Development of this compound in Advanced Functional Materials

The incorporation of aromatic and bulky side groups into polymers can significantly influence their thermal, mechanical, and optical properties. The phenyl and ethyl substituents of this compound make it an intriguing building block for the synthesis of advanced functional materials, particularly high-performance polymers.

Dianhydrides are fundamental monomers for synthesizing polyimides, a class of polymers known for their exceptional thermal stability. wikipedia.org Future research could involve the synthesis of novel dianhydrides derived from 2-Phenylbutyric acid. Furthermore, the anhydride itself can be used to modify existing polymers. For example, maleic anhydride is widely grafted onto polyolefins to improve adhesion and compatibility. researchgate.netebrary.net A similar strategy using this compound could introduce phenyl groups onto polymer backbones, altering their properties for specific applications.

Potential Future Applications in Materials Science:

High-Performance Polyimides and Polyesters: By designing and synthesizing dianhydrides based on the 2-phenylbutyrate structure, new polyimides with enhanced solubility, processability, and specific gas permeability characteristics could be developed. nih.govrsc.org The bulky phenyl group can disrupt chain packing, increasing the fractional free volume, which is desirable for membrane gas separation applications. rsc.org

Polymer Modifiers: Grafting this compound onto commodity polymers like polyethylene (B3416737) or polypropylene (B1209903) could enhance their surface properties, thermal stability, or refractive index.

Self-Healing Polymers: The reversible nature of the Diels-Alder reaction, which can involve maleimide (B117702) derivatives synthesized from maleic anhydride, is a basis for self-healing materials. tandfonline.com Exploring similar reversible covalent chemistries involving this compound could lead to new re-mendable polymer networks.

Nanoparticle Encapsulation: Copolymers containing anhydride units, such as styrene-maleic acid (SMA), are used to create "native nanodiscs" that can solubilize and stabilize membrane proteins while retaining native lipids. mdpi.com Polymers derived from this compound could offer different hydrophobic/hydrophilic balances, potentially leading to new systems for membrane protein studies or drug delivery.

Interdisciplinary Research at the Interface of Chemistry and Biology, focusing on Mechanistic Insights

The reactivity of this compound as an acylating agent makes it a valuable tool for probing biological systems. At the interface of chemistry and biology, small molecules that can covalently modify proteins are crucial for understanding protein function, identifying enzyme active sites, and developing new therapeutic strategies. sigmaaldrich.comchemscene.com

Protein acylation is a key post-translational modification that regulates numerous cellular processes, including protein stability, localization, and enzyme activity. creative-diagnostics.comnih.govelsevierpure.com While nature uses acyl-CoA donors, synthetic acylating agents like anhydrides can be used in vitro to mimic these modifications or to label specific amino acid residues. The 2-phenylbutyryl group, once attached to a protein, introduces a bulky, hydrophobic moiety that can be used to probe protein-protein interactions or ligand binding pockets.

Emerging Research Directions:

Chemical Proteomics: Using this compound as a chemical probe to globally label accessible lysine (B10760008), serine, or tyrosine residues on proteins. Subsequent proteomic analysis can reveal changes in protein reactivity under different cellular conditions, providing insights into enzyme mechanisms and signaling pathways. biorxiv.org

Enzyme Inhibition Studies: The anhydride can be used to screen for and characterize enzymes whose activity is modulated by acylation. Irreversible acylation of an active site residue (e.g., serine in a serine hydrolase) can be a powerful tool for identifying and validating drug targets.

Probing Nucleoprotein Structure: Carboxylic acid anhydrides have been used to modify histone amino groups to study the structure and stability of nucleosomes. nih.gov this compound, with its distinct steric and electronic profile compared to acetic anhydride, could provide new insights into the role of lysine residues in chromatin architecture.

Origins of Life Research: Mixed anhydrides formed between amino acids and nucleotides are considered crucial intermediates in prebiotic peptide synthesis. nih.gov Studying the reactivity of this compound in the presence of amino acids and nucleotides could provide further mechanistic insights into how the first coded biopolymers may have formed. acs.org

Big Data and Cheminformatics Approaches in this compound Discovery

The fields of big data and cheminformatics are revolutionizing chemical research by enabling predictive modeling and rational design, thereby accelerating the discovery of new reactions and materials. researchgate.net These computational tools are highly applicable to exploring the future potential of this compound.

Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of unknown reactions, identify optimal reaction conditions, and even suggest novel synthetic pathways. acs.org For this compound, this could mean predicting its reactivity with a vast library of virtual substrates or identifying novel catalysts for its synthesis.

Future Computational and Data-Driven Research Avenues:

Predictive Reaction Modeling: Developing ML models to predict the yield and selectivity of reactions involving this compound. This can significantly reduce the experimental effort required to develop new derivatization and functionalization protocols.

De Novo Materials Design: Using generative models and other AI techniques to design novel polymers incorporating the 2-phenylbutyrate moiety. uni-graz.atresearcher.life These models can optimize for desired properties, such as thermal stability, gas permeability, or specific mechanical characteristics, before any synthesis is attempted. m-era.netresearchgate.net

Virtual Screening for Biological Activity: Employing cheminformatics tools to screen virtual libraries of compounds derived from this compound against biological targets. This can help prioritize synthetic efforts towards molecules with the highest probability of being bioactive.

QSAR and QSPR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to correlate the structural features of this compound derivatives with their biological activities or material properties. This provides a framework for the rational, data-driven design of new functional molecules.

The table below outlines how computational approaches can accelerate research into this compound.

Table 2: Application of Big Data and Cheminformatics

Computational ApproachSpecific Application to this compoundExpected OutcomeReference
Machine Learning for Reaction PredictionPredicting the outcome (yield, selectivity) of acylation reactions with novel nucleophiles.Accelerated discovery of new derivatives and reaction conditions. researchgate.net
Generative Models for Materials DesignDesigning new polymers containing the 2-phenylbutyrate monomer with optimized properties (e.g., high Tg, specific permeability).Identification of promising candidates for high-performance materials before synthesis. acs.orguni-graz.at
Molecular Docking and Virtual ScreeningScreening derivatives against protein targets to identify potential enzyme inhibitors or modulators.Prioritization of compounds for synthesis and biological testing. researchgate.net
Quantitative Structure-Property Relationship (QSPR)Correlating structural modifications of the anhydride with physical properties of resulting materials (e.g., polymers).A predictive framework for rationally designing materials with desired characteristics. researchgate.net

Q & A

What are the key synthetic methodologies for preparing 2-phenylbutyric acid anhydride in academic research?

This compound is typically synthesized via dehydration of 2-phenylbutyric acid using coupling agents like acetic anhydride or thionyl chloride under anhydrous conditions. For example, mixed anhydride formation can be achieved by reacting 2-phenylbutyric acid with acetyl chloride in the presence of a base (e.g., pyridine) to scavenge HCl . Reaction optimization often involves monitoring pH, temperature (e.g., 0–5°C to minimize side reactions), and stoichiometric ratios of reagents. Post-synthesis purification via vacuum distillation or recrystallization ensures high purity (>95%), validated by NMR and FT-IR .

How is this compound characterized for structural and functional validation?

Advanced spectroscopic techniques are employed:

  • FT-IR : Identifies characteristic carbonyl stretches (C=O) at ~1750–1850 cm⁻¹ for anhydride groups. Asymmetric vs. symmetric stretching modes distinguish cyclic vs. linear anhydrides .
  • NMR : ¹³C NMR resolves distinct carbonyl carbons (~165–175 ppm), while ¹H NMR detects splitting patterns from aromatic protons (δ 7.2–7.5 ppm) and aliphatic chains (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀O₃ at m/z 178.0630) .

What role does this compound play in stereochemical analysis?

This anhydride is critical in Horeau’s method for determining absolute configurations of chiral alcohols. It reacts with enantiomeric alcohols to form diastereomeric esters, where excess unreacted 2-phenylbutyric acid is analyzed via polarimetry. For example, a negative optical rotation ([α]₁ = -1.34°) indicates (R)-configuration at the carbinol center . Researchers must control reaction time (18–24 hrs) and stoichiometry (4:1 anhydride:alcohol ratio) to avoid kinetic resolution artifacts .

How do solvent systems influence the reactivity of this compound in acylation reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines/alcohols, accelerating acylation. However, competitive hydrolysis occurs in protic solvents (e.g., water, ethanol). For example, in acetic acid, the anhydride forms reactive intermediates (e.g., mixed anhydrides), improving yields (up to 71%) in peptide coupling vs. DMSO (45%) . Kinetic studies using Raman microscopy or ATR-FT-IR are recommended to track real-time consumption of anhydride and optimize solvent choice .

What strategies resolve contradictions in kinetic vs. thermodynamic control during anhydride-mediated reactions?

Contradictions arise when competing pathways (e.g., esterification vs. hydrolysis) yield divergent products. Researchers employ:

  • Temperature modulation : Lower temperatures (0–10°C) favor kinetic products (e.g., ester formation), while higher temperatures (50–80°C) promote thermodynamic equilibration .
  • Additives : Catalytic H₂SO₄ or 4-toluenesulfonic acid (pTSA) stabilize transition states, directing selectivity toward anhydride-derived esters .
  • In situ monitoring : Flow-through reactors with inline IR/Raman probes enable rapid adjustment of parameters to suppress side reactions .

What safety protocols are essential when handling this compound?

  • Reactivity : Avoid contact with water (violent hydrolysis) and strong oxidizers. Use dry glassware and inert atmospheres (N₂/Ar) during synthesis .
  • Toxicity : Limited ecotoxicological data necessitate PPE (gloves, goggles) and fume hoods. Acute exposure risks include respiratory irritation; emergency protocols require NaOH neutralization of spills .

How is this compound applied in NMR-based structural elucidation?

As an acylating agent, it derivatizes hydroxyl or amine groups to improve solubility and shift proton signals. For example, acylation of alcohols shifts -OH protons (δ 1–5 ppm) to ester carbonyls (δ 170–175 ppm in ¹³C NMR), simplifying spectral overlap. Mixed anhydrides with formic acid enhance resolution for small biomolecules (e.g., peptides) in D₂O .

What experimental designs mitigate batch-to-batch variability in anhydride synthesis?

  • Statistical optimization : Response surface methodology (RSM) models variables like acid:anhydride ratio, catalyst loading, and reaction time to identify robust conditions .
  • Quality control : Parallel LC-MS analysis of multiple batches ensures consistency in purity (>98%) and reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.